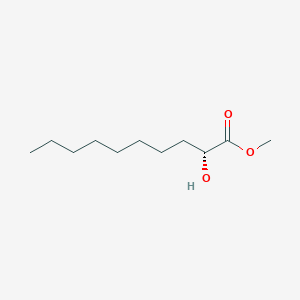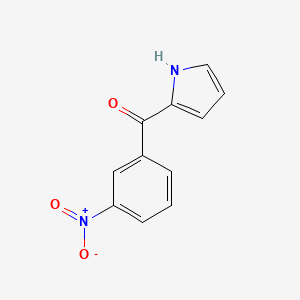
2-(3-Nitrobenzoyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrobenzoyl)pyrrole is an organic compound that features a nitrophenyl group attached to a pyrrole ring via a ketone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzoyl)pyrrole typically involves the reaction of 3-nitrobenzoyl chloride with 1H-pyrrole-2-carboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrobenzoyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
2-(3-Nitrobenzoyl)pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrobenzoyl)pyrrole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron-withdrawing interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone: Similar structure but with different substituents on the pyrrole ring.
N-phenylpyrrolidin-2-ones: Compounds with a pyrrolidinone ring instead of a pyrrole ring.
Uniqueness
2-(3-Nitrobenzoyl)pyrrole is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
(3-nitrophenyl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H8N2O3/c14-11(10-5-2-6-12-10)8-3-1-4-9(7-8)13(15)16/h1-7,12H |
InChI Key |
HBRUWOGCWKGQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-hydroxy-2-isopentyl-2-phenyl-5-[(2-phenylphenyl)methylsulfanyl]-3H-pyran-6-one](/img/structure/B8429204.png)
![11-Bromomethylene-3-fluoro-6,11-dihydro-dibenzo[b,e]oxepine](/img/structure/B8429207.png)
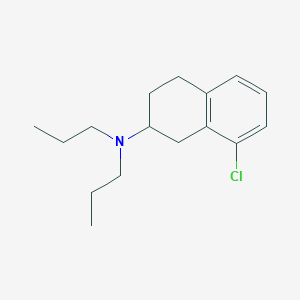
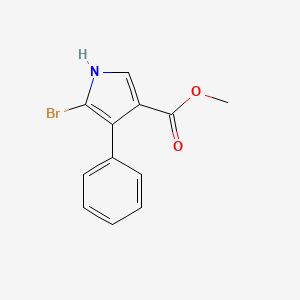
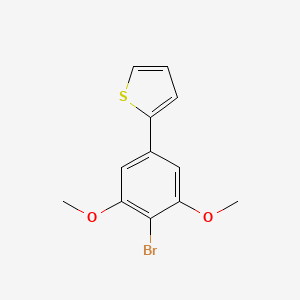
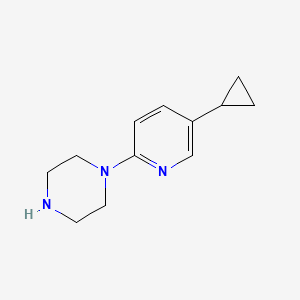


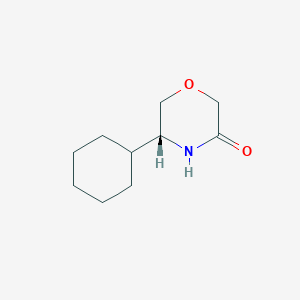
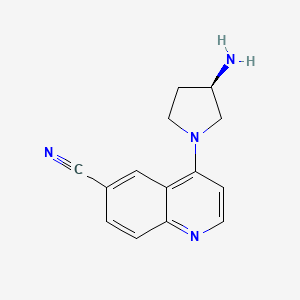
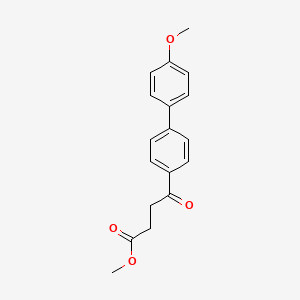
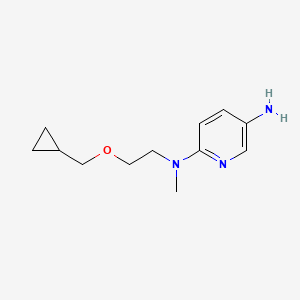
![5H-Pyrrolo[2,3-b]pyrazine, 5-[[2-(trimethylsilyl)ethoxy]methyl]-2-(trimethylstannyl)-](/img/structure/B8429310.png)
